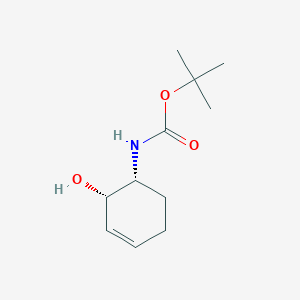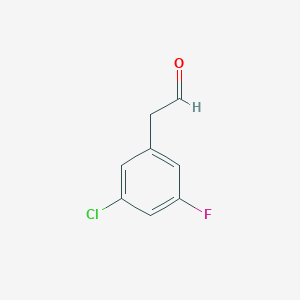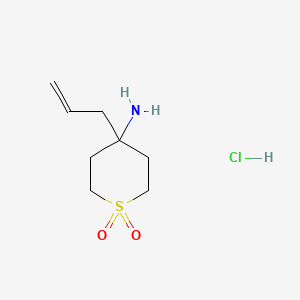
4-Amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dionehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dionehydrochloride is a synthetic compound with a unique structure that includes a thiane ring, an amino group, and a prop-2-en-1-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dionehydrochloride typically involves the following steps:
Formation of the Thiane Ring: The thiane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added via alkylation reactions using prop-2-en-1-yl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dionehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiane ring to a thiane-1,1-diol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiane-1,1-diol.
Substitution: Various substituted thiane derivatives.
Aplicaciones Científicas De Investigación
4-Amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dionehydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dionehydrochloride involves its interaction with specific molecular targets and pathways. The amino group and thiane ring are key functional groups that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinediones: Compounds with a similar thiane ring structure but different substituents.
Sulfonamides: Compounds with similar sulfonamide functional groups.
Aminothiols: Compounds with both amino and thiol groups.
Uniqueness
4-Amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dionehydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H16ClNO2S |
|---|---|
Peso molecular |
225.74 g/mol |
Nombre IUPAC |
1,1-dioxo-4-prop-2-enylthian-4-amine;hydrochloride |
InChI |
InChI=1S/C8H15NO2S.ClH/c1-2-3-8(9)4-6-12(10,11)7-5-8;/h2H,1,3-7,9H2;1H |
Clave InChI |
KSAFWEFXUVUNSU-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1(CCS(=O)(=O)CC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


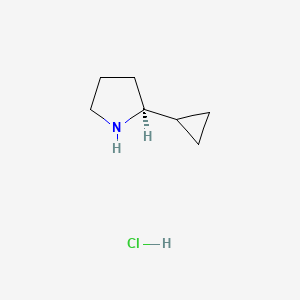


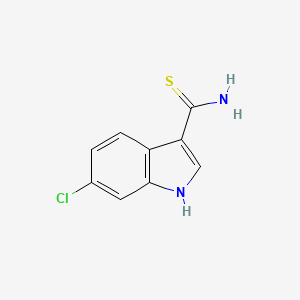
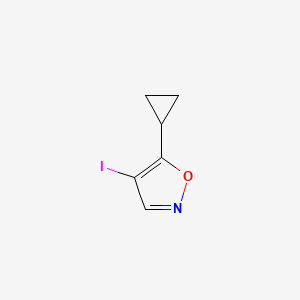
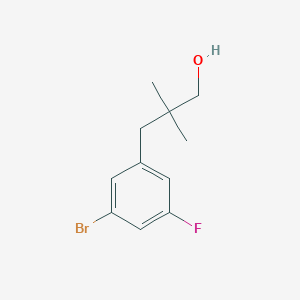
![6-Oxaspiro[3.4]octan-2-ol](/img/structure/B13592693.png)



![(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine](/img/structure/B13592719.png)

